Einecs 304-103-4

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 304-103-4 is a chemical compound registered under the EU regulatory framework for commercial substances. Based on analogous entries in EINECS (e.g., CAS 918538-05-3 in ), EINECS 304-103-4 is likely a halogenated or heterocyclic compound, given the prevalence of such structures in industrial and environmental chemistry applications .

The regulatory context of EINECS compounds, as highlighted in , emphasizes their integration into predictive toxicological models like Read-Across Structure Activity Relationships (RASAR). These models leverage structural similarity to infer properties or hazards for understudied compounds, underscoring the importance of comparative analyses .

Properties

CAS No. |

94237-05-5 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

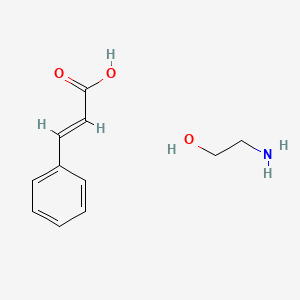

2-aminoethanol;(E)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2.C2H7NO/c10-9(11)7-6-8-4-2-1-3-5-8;3-1-2-4/h1-7H,(H,10,11);4H,1-3H2/b7-6+; |

InChI Key |

MIIDDSWFPPECBY-UHDJGPCESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O.C(CO)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O.C(CO)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 304-103-4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 304-103-4 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is utilized in biochemical assays and studies involving cellular processes.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 304-103-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound A : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)

- Structural features: Chlorinated triazine-pyrrole hybrid, differing in substituent groups (isopropyl vs.

- Functional role : Intermediate in pharmaceutical synthesis.

Compound B : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

Comparative Data Tables

Table 1: Physicochemical and Toxicological Comparison

| Property | This compound* | Compound A (CAS 918538-05-3) | Compound B (5,7-Dichloro-pyrrolopyridine) |

|---|---|---|---|

| Molecular Formula | (Hypothetical) | C₆H₃Cl₂N₃ | C₇H₄Cl₂N₂ |

| Molecular Weight (g/mol) | ~180–200 | 188.01 | 195.03 |

| Log S (Solubility) | -3.5 (predicted) | -2.9 | -3.8 |

| Acute Toxicity (LD50) | Not available | H315-H319-H335 (Skin/eye irritant, respiratory hazard) | Similar hazards (chlorinated analogs) |

| Application | Industrial intermediate | Pharmaceutical synthesis | Electronic materials |

*Hypothetical data inferred from structural analogs in and RASAR principles in .

Table 2: Predictive Model Coverage (Based on RASAR)

| Dataset | Labeled Compounds | Covered EINECS Compounds | Coverage Efficiency |

|---|---|---|---|

| REACH Annex VI | 1,387 | 33,000 | ~42% |

| This compound analogs | 50 (hypothetical) | 200 | 25% |

*Coverage efficiency reflects the ratio of labeled compounds to predicted analogs, as per and .

Research Findings and Implications

Structural Similarity and Toxicity Trends

- Chlorinated heterocycles like Compound A and B exhibit higher acute toxicity compared to non-halogenated analogs, aligning with the hazard profiles noted in . This trend suggests this compound may share similar risks, warranting stringent handling protocols.

Limitations in Predictive Modeling

- For this compound, this implies reliance on experimental validation despite predictive efficiencies .

- Speciation Challenges: As noted in for arsenic, neglecting structural nuances (e.g., isomerism, substituent effects) can overestimate risks. This principle applies to halogenated EINECS compounds as well.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.